![molecular formula C22H15F3N4 B293033 7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B293033.png)
7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
The synthesis of 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves several steps. One common method includes the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine . This reaction typically yields the desired product in varying proportions, depending on the reaction conditions. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of different derivatives .
Aplicaciones Científicas De Investigación
4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and antitumor activities . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar compounds to 4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile include other heterocyclic compounds with trifluoromethyl groups. . The presence of the trifluoromethyl group in these compounds enhances their biological activity and chemical stability, making them valuable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C22H15F3N4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
7-methyl-3-[3-(trifluoromethyl)phenyl]-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
InChI |
InChI=1S/C22H15F3N4/c1-13-16-9-10-28(15-6-4-5-14(11-15)22(23,24)25)21(16)29-19-8-3-2-7-18(19)27-20(29)17(13)12-26/h2-8,11H,9-10H2,1H3 |
Clave InChI |
AUDCOKIWSMHZKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC(=C5)C(F)(F)F)C#N |
SMILES canónico |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC(=C5)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11,13-diphenyl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292950.png)
![Benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B292954.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
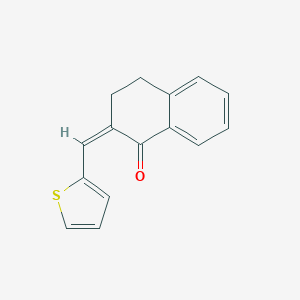
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)
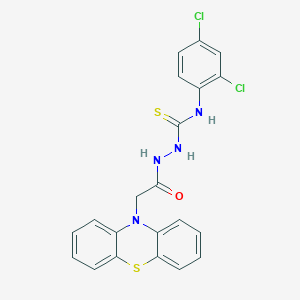
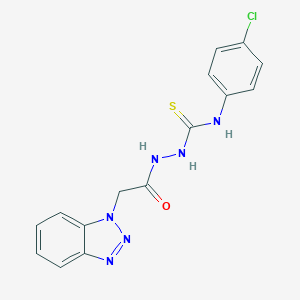
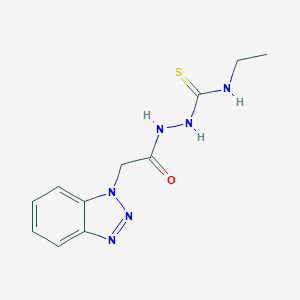
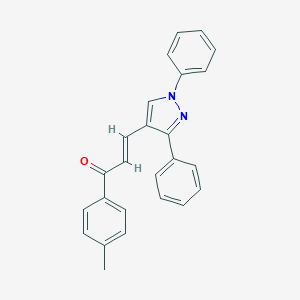
![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
